dibenzyl isophthalate

Descripción general

Descripción

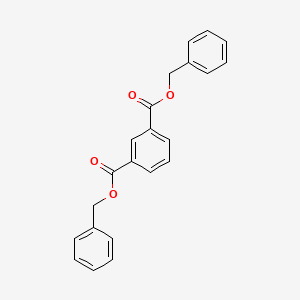

Dibenzyl isophthalate is a chemical compound with the molecular formula C22H18O4 . It has an average mass of 346.376 Da and a mono-isotopic mass of 346.120514 Da .

Synthesis Analysis

The synthesis of dibenzyl phthalate has been studied in the context of solid-liquid phase-transfer catalysis under anhydrous conditions . The esterification of benzyl bromide and solid reactant dipotassium phthalate was carried out in a stirred batch reactor .Molecular Structure Analysis

The molecular structure of this compound consists of 22 carbon atoms, 18 hydrogen atoms, and 4 oxygen atoms . It has a molar refractivity of 98.8±0.3 cm³ .Physical And Chemical Properties Analysis

This compound has a density of 1.2±0.1 g/cm³, a boiling point of 493.8±25.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.3 mmHg at 25°C . It has a molar volume of 286.6±3.0 cm³ .Aplicaciones Científicas De Investigación

Estrogen Agonist/Antagonist Properties

Dibenzyl phthalate (DBzP) has been studied for its estrogen agonist/antagonist properties. Zhang et al. (2011) found that DBzP exhibited dose-dependent estrogen agonist activity and significantly inhibited the activity of estradiol, suggesting that DBzP might have more toxic effects compared to benzyl butyl phthalate (BBP) and should not be considered a safe alternative plasticizer (Zhang et al., 2011).

Environmental Exposure and Human Health

Frederiksen et al. (2011) studied the urinary excretion of phthalate metabolites in Danish children and adolescents, indicating widespread exposure to phthalates like DBzP. They highlighted the potential health risks associated with this exposure, particularly related to reproductive health (Frederiksen et al., 2011).

Analytical Method for Environmental Monitoring

A study by Wu et al. (2020) developed a method for the sensitive determination of phthalate esters, including DBzP, in environmental water samples. This method enhances the capability to monitor and understand the environmental impact of phthalates like DBzP (Wu et al., 2020).

Kinetic Study in Chemical Synthesis

Yang and Wu (1998) conducted a kinetic study for synthesizing dibenzyl phthalate via solid-liquid phase-transfer catalysis. This research provides insights into the chemical synthesis processes involving DBzP, which is crucial for industrial applications (Yang & Wu, 1998).

Xenobiotic Degradation by Bacteria

Junghare et al. (2019) investigated the degradation of isophthalate, a related compound to dibenzyl isophthalate, by the bacterium Syntrophorhabdus aromaticivorans. This study contributes to understanding the bioremediation of phthalate compounds and their impact on the environment (Junghare, Spiteller, & Schink, 2019).

Propiedades

IUPAC Name |

dibenzyl benzene-1,3-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18O4/c23-21(25-15-17-8-3-1-4-9-17)19-12-7-13-20(14-19)22(24)26-16-18-10-5-2-6-11-18/h1-14H,15-16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIVQLSUKOZNNCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C2=CC(=CC=C2)C(=O)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(4-benzoyl-1-piperazinyl)phenyl]-2-chloro-4-nitrobenzamide](/img/structure/B3440635.png)

![N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-2-methylbenzamide](/img/structure/B3440637.png)

![2,2-dimethyl-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}propanamide](/img/structure/B3440645.png)

![4-methoxy-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B3440652.png)

![3,4-dichloro-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B3440653.png)

![1-(3-chlorophenyl)-4-[2-(2-methoxyphenoxy)propanoyl]piperazine](/img/structure/B3440669.png)

![N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-4-methylbenzamide](/img/structure/B3440677.png)

![2-amino-6-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-4-(2-furyl)-3,5-pyridinedicarbonitrile](/img/structure/B3440729.png)

![4-(4-bromophenoxy)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B3440735.png)

![2-amino-6-{[2-(4-bromophenyl)-2-oxoethyl]thio}-4-(4-hydroxyphenyl)-3,5-pyridinedicarbonitrile](/img/structure/B3440736.png)

![2-amino-4-(4-bromophenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B3440744.png)